molecular formula C18H24N8O2S B2645071 1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione CAS No. 673442-95-0

1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione

Cat. No. B2645071
CAS RN: 673442-95-0
M. Wt: 416.5
InChI Key: RHUQMUXABKECTB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione is a useful research compound. Its molecular formula is C18H24N8O2S and its molecular weight is 416.5. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione and its derivatives have been evaluated for their affinity to various receptors, such as 5-HT(1A), 5-HT(2A), alpha(1), and D(2) receptors. These compounds showed high affinity for 5-HT(1A) and alpha(1) receptors and moderate to low affinity for 5-HT(2A) and D(2) receptors. Some derivatives were identified as potent pre- and postsynaptic 5-HT(1A) receptor antagonists. For example, a compound named 1,3-Dimethyl-7-bromo-8-(phenylpiperazinopropylamino)-1H,3H-pyrimido[2,1-f]purine-2,4-dione exhibited anxiolytic-like and antidepressant-like activities in animal models, comparable to the effects of diazepam, a reference drug (Jurczyk et al., 2004).

Synthesis and Pharmacological Evaluation of Derivatives

Another study focused on designing a new series of derivatives as potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands with psychotropic activity. Selected derivatives showed antidepressant-like and anxiolytic-like activities in mice models. The study concluded that mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands could be effective for designing new 5-HT ligands with potential therapeutic applications (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

A series of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives were synthesized and evaluated for their analgesic and anti-inflammatory properties. Several compounds showed significant analgesic activity, with some being more active than acetylic acid, a reference drug. This study revealed these compounds as a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Coordination Chemistry

A study of 4,6-dimethyl and 4-monomethyl derivatives of 1,2,3-triazolo[4,5-d]pyrimidin-5,7-dione, similar in structure to 1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione, revealed insights into the coordination chemistry of these compounds. The study showed how these compounds interact with divalent cations like Mn, Co, Ni, Zn, and Cd, forming various complexes with potential applications in inorganic chemistry (Maldonado et al., 2009).

Anticonvulsant Activity

Compounds similar to 1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione were synthesized and tested for anticonvulsant activity. The study demonstrated the anticonvulsant properties of these compounds in various models, providing insights into their potential therapeutic applications for treating seizure disorders (Obniska et al., 2005).

properties

IUPAC Name

1,3-dimethyl-8-(4-methylpiperazin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N8O2S/c1-22-7-9-25(10-8-22)17-21-14-13(15(27)24(3)18(28)23(14)2)26(17)11-12-29-16-19-5-4-6-20-16/h4-6H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUQMUXABKECTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CCSC4=NC=CC=N4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-8-(4-methylpiperazin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione

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